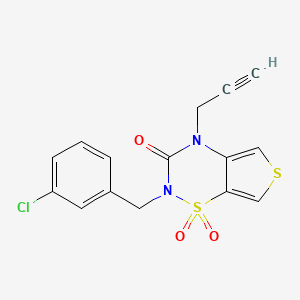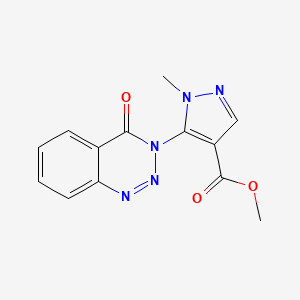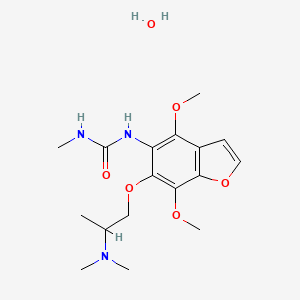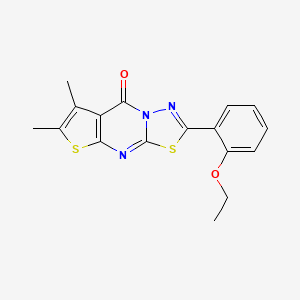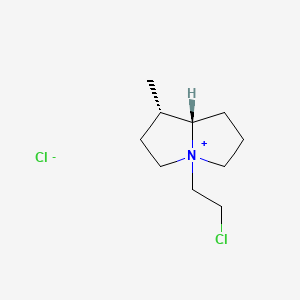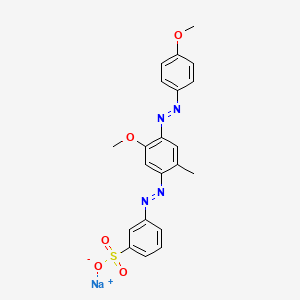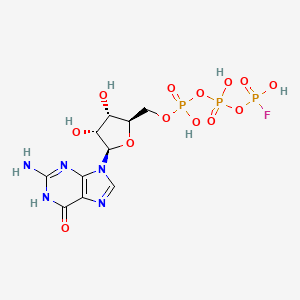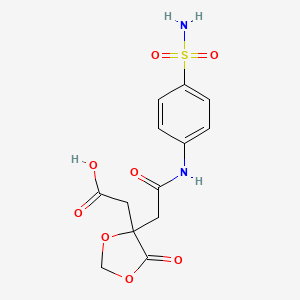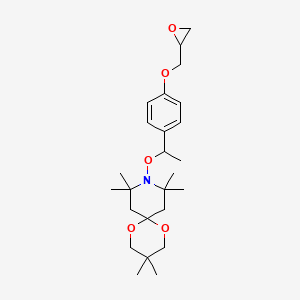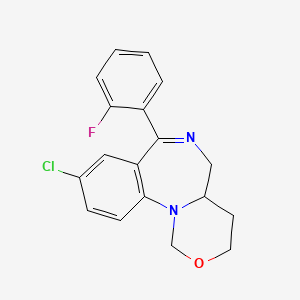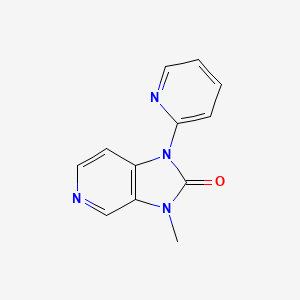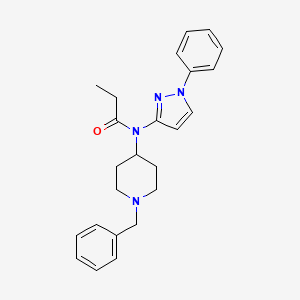
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyrazole Formation: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The benzylated piperidine and the pyrazole are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyrazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)acetamide
- N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)butanamide
Uniqueness
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is unique due to its specific combination of the piperidine and pyrazole rings, which may confer distinct pharmacological properties compared to its analogs. The length of the propanamide chain can also influence its biological activity and interaction with molecular targets.
Propiedades
Número CAS |
425644-23-1 |
|---|---|
Fórmula molecular |
C24H28N4O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-N-(1-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C24H28N4O/c1-2-24(29)28(23-15-18-27(25-23)21-11-7-4-8-12-21)22-13-16-26(17-14-22)19-20-9-5-3-6-10-20/h3-12,15,18,22H,2,13-14,16-17,19H2,1H3 |
Clave InChI |
XJUIZEPFEYRBCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


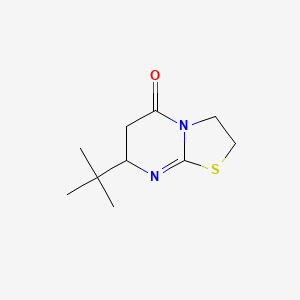

![[3H]methoxy-PEPy](/img/structure/B15191061.png)
